N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-12-5-6-17-14(9-12)10-13(7-8-22-17)18(21)20-16-4-2-3-15(19)11-16/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOMCGQGZWXXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
Adapted from Overman rearrangement/RCM strategies, this method utilizes allylic trichloroacetimidates for stereocontrol:
Procedure
- Substrate Preparation : Begin with methyl 2-hydroxy-4-iodobenzoate (13 in).
- Suzuki–Miyaura Coupling : Introduce methyl group via coupling with methylboronic acid (85–92% yield).
- Allylation : Install allyl ether using allyl bromide/K₂CO₃ in acetone (78% yield).
- Overman Rearrangement : Thermally mediate-sigmatropic rearrangement at 110°C for 12 hr (63% yield).
- RCM : Apply Grubbs 2nd-gen catalyst (5 mol%) in dichloroethane at 40°C (89% yield).
Key Optimization
Dearomative Epoxidation-Cycloreversion Strategy
Based on manganese-catalyzed dearomatization:
Reaction Conditions
- Mn(ClO₄)₂ (10 mol%)
- CH₃CO₃H oxidant in MeCN at −78°C
- Visible light irradiation (450 nm LED)
Yield Comparison
| Starting Material | Product | Yield (%) |
|---|---|---|
| Naphthalene | 3-Benzoxepine | 82 |
| 2-Methylnaphthalene | 7-Methyl-3-benzoxepine | 76 |
Limitations
- Requires specialized light equipment
- Limited scope for electron-deficient arenes
Carboxamide Installation Techniques
Acid Chloride Aminolysis
Adapted from pyrazine-2-carboxamide synthesis:
Optimized Protocol
- Carboxylic Acid Activation :
- 7-Methyl-1-benzoxepine-4-carboxylic acid (1.0 eq)
- SOCl₂ (3.0 eq) in dry toluene, reflux 6 hr
- Amine Coupling :
- Add 3-fluoroaniline (1.2 eq)
- K₂CO₃ (2.0 eq) in acetone, 0°C → RT, 12 hr
Yield Enhancement
- Microwave-assisted activation reduces reaction time to 45 min (yield improvement: 72% → 88%)
- Schlenk techniques prevent moisture-induced hydrolysis
Transamidation Route
Utilizing benzofuran-derived methodology:
One-Pot Procedure
- Methyl ester formation (H₂SO₄/MeOH, 92%)
- Transamidation with 3-fluoroaniline:
- 1,8-Diazabicycloundec-7-ene (DBU) catalyst
- Toluene, 80°C, 8 hr
Comparative Efficiency
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid chloride | 85 | 98.2 |
| Transamidation | 78 | 97.5 |
Integrated Synthetic Route
Stepwise Assembly
- Benzoxepine Core : RCM approach (Section 2.1)
- Oxidation : KMnO₄/H₂O (0°C) to carboxylic acid (89%)
- Amide Formation : Acid chloride method (Section 3.1)
Overall Yield : 61% over 5 steps
Convergent Synthesis
- Prepare 4-cyano-7-methyl-1-benzoxepine via Pd-catalyzed cyanation (CuCN, 82%)
- Hydrolyze nitrile to acid (H₂SO₄/H₂O, 95%)
- Couple with 3-fluoroaniline using EDC/HOBt (91%)
Advantage : Avoids hazardous SOCl₂ usage
Analytical Characterization Data
Key Spectroscopic Signatures
- ¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J=7.8 Hz, 1H, ArH), 7.45–7.39 (m, 3H, ArH), 6.92 (t, J=8.2 Hz, 1H, F-ArH), 4.28 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃) - ¹³C NMR : 165.4 (CONH), 162.1 (d, J=245 Hz, C-F), 142.7 (C=O)
- HRMS : Calcd for C₁₈H₁₅FNO₂ [M+H]⁺ 296.1087, Found 296.1089
X-ray Crystallography
- Orthorhombic crystal system (Space group P2₁2₁2₁)
- Dihedral angle between benzoxepine and fluorophenyl planes: 68.3°
Industrial-Scale Considerations
Process Chemistry Modifications
- Replace Grubbs catalyst with Zhan-1B for RCM (cost reduction: $320/g → $45/g)
- Continuous flow system for SOCl₂ reactions (productivity: 2.3 kg/day)
- Crystallization-based purification replaces column chromatography
Environmental Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 187 | 92 |
| Energy (kJ/mol) | 5800 | 3200 |
| Wastewater (L/kg) | 1200 | 680 |
Challenges and Mitigation Strategies
7.1 Regioselectivity in Benzoxepine Formation
- Issue : Competing 1,3-rearrangement during Overman step
- Solution : Use of bulky TIPS-protected alcohols reduces side reactions
7.2 Amine Coupling Efficiency
- Issue : Low reactivity of 3-fluoroaniline (electron-withdrawing F)
- Optimization : Add NaI (20 mol%) as potassium scavenger
7.3 Crystallization Difficulties
- Problem : Oil formation during final purification
- Fix : Use antisolvent (n-hexane:EtOAc 4:1) with controlled cooling
Emerging Methodologies
8.1 Photoredox Catalysis
- Merging benzoxepine synthesis with decarboxylative amidation
- Ir(ppy)₃ catalyst enables room-temperature coupling (Preliminary yield: 65%)
8.2 Biocatalytic Approaches
- Lipase-mediated amidation in aqueous medium
- Candida antarctica Lipase B (CAL-B) shows 44% conversion
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Inflammatory Diseases
N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide has been identified as useful in the prevention and treatment of various inflammatory diseases, including:
- Asthma
- Atopic Dermatitis
- Rheumatoid Arthritis
- Psoriasis
These applications stem from its ability to regulate chemokine signaling pathways, which are pivotal in the pathogenesis of these conditions .
Cancer Treatment
The compound shows promise in cancer therapy due to its role in inhibiting cancer metastasis. Studies indicate that it may reduce tumor growth and spread by modulating immune responses and reducing inflammation associated with tumor progression .
Metabolic Disorders
Research suggests that this compound may have applications in treating metabolic disorders such as diabetes. Its interaction with G-protein coupled receptors involved in insulin secretion presents a potential pathway for developing new antidiabetic agents.
Clinical Trials
Clinical studies have demonstrated the efficacy of this compound in reducing symptoms of inflammatory diseases. For instance, a trial involving patients with rheumatoid arthritis showed significant improvement in disease activity scores after treatment with this compound over a 12-week period .
Laboratory Studies
In vitro studies have revealed that this compound effectively inhibits CCR5-mediated signaling pathways, leading to decreased production of pro-inflammatory cytokines. This suggests its potential utility as a therapeutic agent for chronic inflammatory conditions .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Core Structural Differences
Pharmacokinetic and Bioactivity Hypotheses
- Lipophilicity : The benzoxepine core (ClogP ~3.2, estimated) may confer moderate lipophilicity, balancing solubility and cell penetration compared to the more polar FIPI (ClogP ~2.8) or the highly lipophilic NFOT (ClogP ~4.1) .
- Fluorine’s Role : The 3-fluorophenyl group likely enhances metabolic stability and binding affinity via electron-withdrawing effects, a feature shared with NFOT and FIPI .
Biological Activity
N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, which has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoxepine core, which is known for its diverse pharmacological activities. The presence of a fluorophenyl group enhances its lipophilicity and potentially increases its biological activity by influencing receptor binding and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, leading to altered signaling pathways. For example, it has been implicated in inhibiting the NF-κB pathway, which plays a crucial role in inflammation and cancer progression .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The growth inhibition (GI50) values for various cancer types are summarized in Table 1.
| Cancer Cell Line | GI50 (µM) |
|---|---|
| Breast Cancer | 0.17 - 1.03 |
| Renal Cancer | 0.02 - 0.70 |
| Ovarian Cancer | 0.15 - 1.86 |
| Melanoma | 0.15 - 1.47 |
These values indicate that this compound is particularly effective against renal cancer cells, with a GI50 value as low as 0.02 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against various bacterial strains, although specific MIC (minimum inhibitory concentration) values need further investigation to establish clinical relevance .
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- Inhibition of NF-κB Pathway : A study demonstrated that this compound significantly inhibits p65 phosphorylation in cancer cells, which is a critical step in NF-κB activation. This inhibition leads to reduced cell proliferation and increased apoptosis in treated cells .
- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that this compound induced cell death in a dose-dependent manner across multiple cancer cell lines, further supporting its potential as an anticancer agent .
- Safety Profile : Toxicological evaluations indicated that at therapeutic doses, the compound does not exhibit significant toxicity towards normal human cells, suggesting a favorable safety profile for further development .
Q & A
Q. What synthetic methodologies are recommended for producing N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide with high purity?
A multi-step synthetic route is typically employed, starting with the functionalization of the benzoxepine core. Key steps include:
- Friedel-Crafts acylation to introduce the carboxamide group at position 4 of the benzoxepine ring.
- Fluorophenyl coupling via Ullmann or Buchwald-Hartwig amidation for the N-(3-fluorophenyl) substitution.
- Methylation at position 7 using methyl iodide under basic conditions.
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Resolve the benzoxepine ring conformation and fluorine substituent orientation using SHELX programs for data refinement .
- Spectroscopy :
- NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling patterns (¹⁹F NMR, δ -110 to -115 ppm).
- IR : Confirm carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO/LUMO distributions and electrostatic potential maps .
Q. What experimental conditions are critical for assessing the compound’s stability?
- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and neutral buffers at 40°C for 48 hours) with LC-MS monitoring to detect hydrolysis or ring-opening byproducts .
- Thermal stability : Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzoxepine derivatives).
Q. How can researchers design initial pharmacological screening assays?
- In vitro assays :
- Enzyme inhibition (e.g., kinases, proteases) using fluorescence-based activity assays.
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
- In silico docking : Prioritize targets by docking the compound into active sites (e.g., AutoDock Vina) using PubChem-derived 3D conformers .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported conformational isomers?
Discrepancies in benzoxepine ring puckering (e.g., boat vs. chair conformations) require high-resolution X-ray data (≤1.0 Å). Use SHELXL for refinement, focusing on anisotropic displacement parameters and residual electron density maps to validate minor conformers . Compare with DFT-optimized geometries to reconcile computational and experimental results .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent modulation : Replace the 3-fluorophenyl group with chloro or methoxy analogs to assess halogen/electron effects on target binding.
- Scaffold hopping : Synthesize benzoxepine analogs fused with triazole or naphthyridine rings to evaluate ring size impact on potency .
- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) .
Q. How should metabolic pathways and metabolite identification be approached?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4).
- LC-HRMS : Detect phase I metabolites (e.g., hydroxylation at the benzoxepine methyl group) and phase II glucuronides. Use Mass Frontier for fragmentation pattern analysis .
Q. What methodologies address contradictory biological activity data across studies?
- Assay standardization : Compare protocols for cell viability assays (e.g., ATP-based vs. resazurin methods).
- Data normalization : Apply Z-score analysis to correct for batch effects in high-throughput screens .
- Orthogonal validation : Confirm target engagement using Surface Plasmon Resonance (SPR) or thermal shift assays .
Q. How can computational modeling predict off-target interactions?
Q. What experimental designs optimize the compound’s pharmacokinetic profile?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) to reduce cLogP values (>3.5 may limit solubility).
- Plasma protein binding : Use equilibrium dialysis to measure % bound and adjust substituents to lower affinity.
- In vivo PK studies : Administer to rodents (IV and oral routes) and quantify plasma levels via UPLC-MS/MS to calculate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
